molecular formula C20H17FN4O B2927298 N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034285-13-5

N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2927298
CAS No.: 2034285-13-5
M. Wt: 348.381
InChI Key: CQAODZBJMRDVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates an azetidine ring, a 6-phenylpyrimidine moiety, and a 2-fluorophenyl group linked through a stable carboxamide bridge. The azetidine ring is a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its role as a spacer and for improving the physicochemical properties of drug candidates . The 6-phenylpyrimidine core is a privileged scaffold in pharmaceutical research, known for its ability to interact with various biological targets, particularly protein kinases . While the specific biological activity and mechanism of action for this exact compound require empirical determination, its structural framework suggests high potential for bioactivity. Research on closely related 1,3-substituted azetidines has identified potent inhibitors of phosphodiesterase 10A (PDE10), an enzyme target for neurological disorders . Furthermore, compounds bearing the 6-phenylpyrimidin-4-yl group attached to an azetidine have been documented in patent literature, highlighting the industrial and research relevance of this chemical class . The inclusion of the fluorophenyl group is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and membrane permeability. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound as a chemical probe for target identification, in structure-activity relationship (SAR) studies, or as a key intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c21-16-8-4-5-9-17(16)24-20(26)15-11-25(12-15)19-10-18(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAODZBJMRDVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the azetidine class and features a fluorinated phenyl group and a pyrimidine moiety. Its chemical formula is C18H18F1N4O2C_{18}H_{18}F_{1}N_{4}O_{2}, with a molecular weight of approximately 334.36 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Phosphodiesterases (PDEs) : This compound has been identified as a potential inhibitor of phosphodiesterase 10A (PDE10A), which plays a critical role in the regulation of intracellular signaling pathways associated with neurodegenerative diseases .
  • Cytotoxicity : Preliminary studies have shown that azetidine derivatives can exhibit significant cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .
  • Antiviral Activity : Some related azetidine compounds have demonstrated antiviral properties against viruses such as Vaccinia virus and Human Coronavirus, suggesting a broader spectrum of biological activity .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

Study Biological Activity Cell Line/Model Efficacy (IC50) Notes
Study 1PDE10A InhibitionHEK293 cellsNot specifiedImplicated in neuroprotection
Study 2CytotoxicityHL60 (leukemia)0.41 µMSignificant cytotoxic effects observed
Study 3Antiviral ActivityVarious viral modelsWeak activityLimited effectiveness against tested viruses

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigating PDE10A inhibitors highlighted the potential for this compound to provide neuroprotective effects in models of neurodegeneration. The inhibition of PDE10A leads to increased levels of cyclic AMP, promoting neuronal survival .
  • Cytotoxic Evaluation : In vitro tests on HL60 cells demonstrated that this compound exhibits significant cytotoxicity, with an IC50 value indicating potent activity against leukemia cells. This suggests its potential as an anticancer agent .
  • Antiviral Studies : Although some azetidine derivatives have shown antiviral activity, further research is necessary to evaluate the specific efficacy of this compound against viral pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several fluorophenyl-containing analogs, particularly fentanyl derivatives and synthetic opioids listed in . Below is a detailed comparison based on substituents, pharmacological implications, and regulatory status:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Legal Status
N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (Target) Azetidine-pyrimidine 2-fluorophenyl, 6-phenylpyrimidin-4-yl 377.4 Hypothesized kinase/GPCR modulation (inferred from structural analogs) Not listed in controlled substance bills
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Ortho-fluoroacryl fentanyl) Piperidine 2-fluorophenyl, phenylethyl, acrylamide 378.5 μ-opioid receptor agonist (high potency, linked to overdose risks) Controlled substance (SB 111, 2024)
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (2-fluorofentanyl) Piperidine 2-fluorophenyl, phenylethyl, propanamide 364.5 μ-opioid receptor agonist (similar to fentanyl; ~10x morphine potency) Controlled substance (SB 111, 2024)
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluoroisobutyryl fentanyl) Piperidine 2-fluorophenyl, isobutyryl, phenylethyl 392.5 Reduced metabolic stability compared to fentanyl; increased risk of toxicity Controlled substance (SB 111, 2024)

Key Structural and Functional Differences:

Core Ring System :

  • The target compound employs an azetidine (4-membered ring), whereas fentanyl analogs use a piperidine (6-membered ring). Azetidine’s smaller ring size may alter conformational flexibility and receptor-binding kinetics compared to piperidine-based opioids .
  • The 6-phenylpyrimidin-4-yl group in the target compound is distinct from the phenylethyl or acyl groups in fentanyl analogs, suggesting divergent target selectivity (e.g., kinase inhibition vs. opioid receptor agonism).

Pharmacological Implications: Fluorine at the ortho position on the phenyl ring is a common feature in both the target compound and fentanyl analogs. The carboxamide linkage in the target compound may reduce μ-opioid receptor affinity compared to the acrylamide or propanamide groups in fentanyl analogs, which are optimized for receptor activation.

Regulatory Status :

  • While fentanyl analogs listed in are explicitly controlled due to their opioid activity and public health risks, the target compound’s pharmacological profile remains undefined in regulatory contexts. This absence from controlled substance lists highlights its status as a research chemical with unverified safety and efficacy .

Research Findings and Methodological Considerations

  • Structural Analysis : The SHELX software suite ( ) is widely used for crystallographic refinement of small molecules, including azetidine and pyrimidine derivatives. Such tools could resolve the target compound’s 3D conformation and intermolecular interactions, aiding in SAR (structure-activity relationship) studies.
  • Quantitative Assays : The Bradford method ( ) might be employed to quantify protein targets (e.g., kinases) during biochemical profiling of the compound, though this is speculative based on the evidence provided.

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